molecular formula C7H3ClFIO2 B2430199 3-Chloro-2-fluoro-5-iodobenzoic acid CAS No. 1000162-09-3

3-Chloro-2-fluoro-5-iodobenzoic acid

Cat. No.: B2430199
CAS No.: 1000162-09-3
M. Wt: 300.45
InChI Key: XEKLXXFYOXTQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-fluoro-5-iodobenzoic acid is an organic compound with the molecular formula C7H3ClFIO2 and a molecular weight of 300.46 g/mol . This compound is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzoic acid core, making it a halogenated benzoic acid derivative. It is commonly used in various chemical research and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-fluoro-5-iodobenzoic acid typically involves halogenation reactions starting from a suitable benzoic acid derivative. One common method involves the sequential introduction of chlorine, fluorine, and iodine atoms onto the benzoic acid ring. The reaction conditions often include the use of halogenating agents such as N-chlorosuccinimide (NCS), Selectfluor, and iodine in the presence of catalysts and solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-fluoro-5-iodobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoic acids, biaryl compounds, and dehalogenated derivatives .

Scientific Research Applications

3-Chloro-2-fluoro-5-iodobenzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in halogenation and coupling reactions.

    Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical studies.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Chloro-2-fluoro-5-iodobenzoic acid involves its reactivity towards various chemical reagents and its ability to participate in substitution, oxidation, and reduction reactions. The presence of multiple halogen atoms enhances its reactivity and allows for selective functionalization of the benzoic acid core. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-iodobenzoic acid: Similar structure but lacks the chlorine atom.

    3-Chloro-2-fluorobenzoic acid: Similar structure but lacks the iodine atom.

    3-Chloro-5-iodobenzoic acid: Similar structure but lacks the fluorine atom.

Uniqueness

3-Chloro-2-fluoro-5-iodobenzoic acid is unique due to the presence of all three halogen atoms (chlorine, fluorine, and iodine) on the benzoic acid ring. This unique combination of halogens imparts distinct reactivity and properties, making it valuable in various chemical transformations and applications .

Properties

IUPAC Name

3-chloro-2-fluoro-5-iodobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClFIO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKLXXFYOXTQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClFIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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